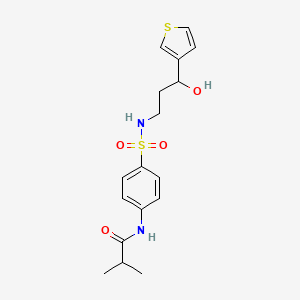

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide

Description

Properties

IUPAC Name |

N-[4-[(3-hydroxy-3-thiophen-3-ylpropyl)sulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-12(2)17(21)19-14-3-5-15(6-4-14)25(22,23)18-9-7-16(20)13-8-10-24-11-13/h3-6,8,10-12,16,18,20H,7,9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMGQLQBSQKGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including sulfonation, amide formation, and hydroxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide is C20H30N4O4S2, with a molecular weight of approximately 446.7 g/mol. Its structure includes a thiophene ring, a sulfamoyl group, and an isobutyramide moiety, contributing to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research has indicated that compounds with sulfamoyl groups exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, including multidrug-resistant pathogens. In vitro studies have demonstrated that this compound can inhibit bacterial growth at micromolar concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound's structural components may also contribute to its anticancer effects. Studies have shown that similar sulfamoyl derivatives can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. Preliminary data suggest that this compound may exhibit cytotoxic effects against various cancer types, warranting further investigation into its mechanisms of action .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored, particularly concerning enzymes involved in inflammatory pathways and cancer progression. For instance, it may inhibit the activity of carbonic anhydrases or other sulfonamide-sensitive enzymes, making it a candidate for treating conditions like glaucoma or certain cancers .

Neuroprotective Effects

There is emerging interest in the neuroprotective properties of compounds containing thiophene and sulfamoyl groups. Research has suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases such as Alzheimer's disease .

Development of Functional Materials

The unique chemical structure of this compound allows for its incorporation into polymer matrices to develop functional materials with specific properties such as enhanced thermal stability or electrical conductivity. These materials can be used in electronic devices or as sensors due to their responsive nature to environmental stimuli .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to biological macromolecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares key features with sulfonamide-containing derivatives reported in the literature. Below is a systematic comparison based on substituents, physicochemical properties, and synthesis:

Core Structure and Substituent Analysis

Key structural differences :

- Acyl group : The isobutyramide group (branched C4 chain) contrasts with linear acyl chains (C4–C7) in compounds 5a–d from .

- Thiophene position : The thiophen-3-yl group aligns with compound 5b in , whereas other analogs (e.g., 4b in ) have thiophen-2-yl substitutions .

- Hydroxy group: The 3-hydroxypropyl chain is unique compared to non-hydroxylated analogs like the 2-oxotetrahydrofuran-3-yl group in .

Physicochemical Properties

Observations :

- Branching effect : The isobutyramide’s branched chain may lower melting points compared to linear analogs (e.g., 5a at 180–182°C) due to reduced crystallinity .

- Thiophene position : Thiophen-3-yl (target and 5b) may exhibit distinct electronic effects compared to thiophen-2-yl (e.g., 4b in ), influencing binding interactions .

Biological Activity

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide is a complex compound that combines features of sulfonamides and thiophene derivatives. Its unique structure suggests potential applications in medicinal chemistry, particularly as an antibacterial or anticancer agent. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H18N2O3S2, characterized by the presence of:

- A sulfamoyl group, which is known for its antibacterial properties.

- A thiophene ring that contributes to its electronic properties and reactivity.

The biological activity of this compound primarily involves the following mechanisms:

- Inhibition of Dihydropteroate Synthase : Like many sulfonamides, this compound may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth and proliferation.

- Antitumor Activity : Preliminary studies suggest that derivatives of similar structures have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antibacterial Effects : Its sulfonamide component suggests potential efficacy against a range of bacterial pathogens.

- Anticancer Properties : Studies on related compounds have demonstrated significant antitumor effects, warranting further investigation into this compound's potential in cancer therapy .

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds with similar structures:

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves:

- Formation of the Thiophene Derivative : Utilizing thiophene-based precursors.

- Sulfonamide Formation : Reacting the thiophene derivative with sulfamoyl chlorides under controlled conditions.

- Amidation Reaction : Conjugating the resulting sulfonamide with isobutyric acid derivatives to form the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.